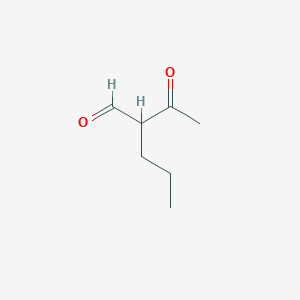

2-Acetylpentanal

Description

2-Acetylpentanal is a hypothetical aldehyde derivative featuring both an acetyl group (CH₃CO-) and an aldehyde functional group (-CHO) on a pentane backbone. Its presumed structure is CH₃CO-CH₂-CH₂-CH₂-CHO, making it a keto-aldehyde with two carbonyl groups. While direct experimental data on this compound is unavailable, its properties can be inferred through comparisons with structurally related aldehydes and ketones documented in scientific literature.

Properties

CAS No. |

139548-85-9 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-acetylpentanal |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3 |

InChI Key |

USCRCEPKFITYDL-UHFFFAOYSA-N |

SMILES |

CCCC(C=O)C(=O)C |

Canonical SMILES |

CCCC(C=O)C(=O)C |

Synonyms |

Pentanal, 2-acetyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-Acetylpentanal with four analogs: 2-Methylpentanal, 2-Ethyl-2-hydroxypentanal, 3-Ethylpentanal, and 2-Pentanone. Key distinctions arise from variations in substituents, functional groups, and molecular architecture.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₂O₂ | 128.17 | Aldehyde, Ketone | Dual carbonyl groups |

| 2-Methylpentanal | C₆H₁₂O | 100.16 | Aldehyde, Methyl | Methyl branch at C2 |

| 2-Ethyl-2-hydroxypentanal | C₇H₁₄O₂ | 130.19 | Aldehyde, Hydroxyl, Ethyl | Hydroxyl and ethyl at C2 |

| 3-Ethylpentanal | C₇H₁₄O | 114.19 | Aldehyde, Ethyl | Ethyl branch at C3 |

| 2-Pentanone | C₅H₁₀O | 86.13 | Ketone | Single ketone at C2 |

Key Observations :

- This compound’s acetyl group introduces a ketone moiety adjacent to the aldehyde, creating a unique dual carbonyl system. This contrasts with 2-Methylpentanal and 3-Ethylpentanal, which have non-polar alkyl substituents .

- 2-Ethyl-2-hydroxypentanal combines an ethyl group with a hydroxyl substituent, enabling hydrogen bonding, a feature absent in this compound .

- 2-Pentanone, a simple ketone, lacks the aldehyde group, reducing its oxidative reactivity compared to this compound .

Physicochemical Properties (Inferred)

Polarity and Solubility

- This compound: High polarity due to dual carbonyl groups; likely soluble in polar solvents (e.g., acetone, ethanol) but less than 2-Ethyl-2-hydroxypentanal, which benefits from hydroxyl-driven H-bonding .

- 2-Methylpentanal and 3-Ethylpentanal: Lower polarity from alkyl groups, favoring solubility in non-polar solvents .

- 2-Pentanone: Moderate polarity, typical of ketones, with solubility influenced by its shorter carbon chain .

Reactivity

- This compound: The electron-withdrawing acetyl group may activate the aldehyde for nucleophilic addition (e.g., Grignard reactions). The ketone moiety could undergo condensation reactions, akin to 2-Pentanone .

- 2-Ethyl-2-hydroxypentanal : Hydroxyl group enables esterification or oxidation, pathways unavailable to this compound .

Thermal Stability

- This compound : Likely lower thermal stability than 2-Methylpentanal or 3-Ethylpentanal due to strain from dual carbonyl groups.

- 2-Pentanone: Higher stability than aldehydes, as ketones resist oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.